molecular formula C14H15NO3 B14644330 Ethyl 3-acetyl-2-methylindolizine-7-carboxylate CAS No. 54342-91-5

Ethyl 3-acetyl-2-methylindolizine-7-carboxylate

Cat. No.: B14644330
CAS No.: 54342-91-5
M. Wt: 245.27 g/mol
InChI Key: WHZHZHKVXZSXIF-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-2-methylindolizine-7-carboxylate (CAS 54342-91-5) is a synthetic compound based on the indolizine heterocyclic scaffold, with a molecular formula of C14H15NO3 and a molecular weight of 245.27 g/mol . The indolizine core is a well-known pharmacophore of significant interest in medicinal chemistry due to its association with a wide spectrum of promising pharmacological properties . Research on indolizine analogues has demonstrated that this class of compounds exhibits various bioactive potentials, including analgesic, anticancer, antidiabetic, anti-inflammatory, antimicrobial, antioxidant, and antiviral activities . Of particular note is the substantial anti-tubercular activity observed in several synthetic indolizine derivatives. Some compounds in this family have shown promising in vitro whole-cell anti-tuberculosis activity against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis . Furthermore, in silico molecular docking studies suggest that these inhibitors can exhibit strong binding affinity to target enzymes such as enoyl-[acyl-carrier] protein reductase (a key enzyme in the type II fatty acid synthesis system of MTB) and others like CYP121 and DNA GyrB ATPase . Selected indolizine derivatives have also been evaluated for cytotoxicity, with some showing no toxicity up to high concentrations, indicating a potential selective mechanism of action . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies in anti-infective and anticancer drug discovery, and as a key synthetic intermediate for the development of novel heterocyclic scaffolds. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

54342-91-5

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-acetyl-2-methylindolizine-7-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-5-6-15-12(8-11)7-9(2)13(15)10(3)16/h5-8H,4H2,1-3H3

InChI Key

WHZHZHKVXZSXIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(N2C=C1)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetyl-2-methylindolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetyl-2-methylindolizine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-acetyl-2-methylindolizine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-2-methylindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of indolizines are highly dependent on substituent positions and functional groups. Key comparisons include:

Compound Name Substituents (Position) Key Functional Groups logP<sup>a</sup> Biological Activity
Ethyl 3-acetyl-2-methylindolizine-7-carboxylate 3-acetyl, 2-methyl, 7-carboxylate Acetyl, methyl, ethyl carboxylate ~2.5–3.5 (estimated) Hypothetical anticancer activity
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) 7-acetyl, 3-benzoyl, 1-carboxylate Acetyl, benzoyl, ethyl carboxylate 1.5990–5.7262 Anticancer (IC50 vs. SiHa cells)
Diethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1,2-dicarboxylate (2i) 7-acetyl, 3-(4-Cl-benzoyl), 1,2-dicarboxylate Acetyl, chloro-benzoyl, ethyl carboxylate N/A Antibacterial, antioxidant
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate 2-benzoyl, 6-methyl, 7-carboxylate Benzoyl, methyl, ethyl carboxylate N/A Calcium channel blockade, 5-HT3 antagonism

<sup>a</sup> logP values calculated using ChemBioDraw Ultra 13.0v for analogues (e.g., 2b: 2.18; 2q: 4.83; 2r: 3.81) .

Key Observations :

  • Positional Effects : The acetyl group at position 3 in the target compound contrasts with analogues like 2a (acetyl at position 7), which may alter dipole moments and binding affinity to cellular targets .
  • Electron-Withdrawing Groups : Compounds with 3-benzoyl or 3-(4-Cl-benzoyl) substituents (e.g., 2a, 2i) exhibit enhanced anticancer activity due to improved lipophilicity and membrane permeability .
  • Carboxylate Position : The ethyl carboxylate group at position 7 in the target compound may enhance solubility compared to analogues with carboxylates at position 1 (e.g., 2a) .

Comparison :

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target compound’s 3-acetyl group is expected to show C=O stretching at ~1685 cm<sup>-1</sup>, similar to 7-acetyl analogues (e.g., 2a: 1685 cm<sup>-1</sup>) .
    • Aryl nitrile groups in analogues (e.g., 2m–2o) exhibit peaks at 2227–2231 cm<sup>-1</sup>, absent in the target compound .
  • NMR :
    • The 2-methyl group in the target compound would resonate at δ ~2.1–2.3 ppm (proton NMR), comparable to methyl groups in analogues .
  • LC-MS :
    • The molecular ion [M+H]<sup>+</sup> for the target compound (estimated m/z ~318) would differ from benzoyl-substituted analogues (e.g., 2a: m/z 384) .

Biological Activity

Ethyl 3-acetyl-2-methylindolizine-7-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.

Chemical Structure and Synthesis

This compound is synthesized through various methods including microwave-assisted synthesis, which enhances yield and purity. The compound's structure can be characterized using techniques such as NMR, IR, and mass spectrometry. Its chemical formula is C12H13N2O3.

1. Anticancer Activity

Indolizines, including this compound, have shown promising anticancer properties. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies revealed that certain analogues of indolizine displayed significant inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-231. The most effective compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that indolizine derivatives can inhibit the growth of several pathogenic bacteria and fungi:

  • Antibacterial Activity : this compound showed effectiveness against strains of Mycobacterium tuberculosis (H37Rv), with minimum inhibitory concentration (MIC) values indicating strong activity against multidrug-resistant strains .
  • Antifungal Activity : In vitro assays have demonstrated that related compounds possess antifungal properties against various phytopathogenic fungi, suggesting potential applications in agricultural settings .

3. Anti-inflammatory Activity

Indolizines have been explored for their anti-inflammatory effects:

  • COX-2 Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Compounds from this series exhibited IC50 values significantly lower than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in the biosynthesis of fatty acids in mycobacteria, which is crucial for their survival and proliferation .
  • Cell Cycle Disruption : It has been suggested that indolizines may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death mechanisms .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFindings
Demonstrated significant anticancer activity against MCF-7 cells with an IC50 value comparable to doxorubicin.
Reported MIC values of 4 µg/mL against H37Rv strains of Mycobacterium tuberculosis.
Identified as a selective COX-2 inhibitor with promising anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for Ethyl 3-acetyl-2-methylindolizine-7-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A typical synthesis involves refluxing 2-methylindolizine-7-carbonitrile with ethyl diazoacetate in toluene using copper bronze as a catalyst. Key steps include:
  • Reaction setup : 2-methylindolizine-7-carbonitrile (8.1 g) + ethyl diazoacetate (5.4 mL) in toluene (200 mL) under reflux for 2 hours.
  • Purification : Column chromatography on silica gel with pentane/dichloromethane gradient elution .
  • Critical factors : Catalyst loading (e.g., 40% w/w copper bronze), temperature control, and solvent polarity during purification.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • Mass Spectrometry (MS) : ESI (+ve) detects molecular ion peaks (e.g., m/z = 402 [M+H]⁺) with retention times (e.g., 3.7 min) .
  • NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and acetyl/methyl groups (δ 2.1–2.6 ppm) .
  • Crystallography :
  • X-ray diffraction : Single-crystal analysis using SHELX (for refinement) and ORTEP-III (for visualization) confirms bond lengths (mean C–C = 1.40 Å) and torsion angles .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer :
  • Cross-validation : Compare NMR/MS data with X-ray-derived bond angles and torsional conformations. For example, acetyl group orientation in the crystal lattice may differ from solution-phase NMR data due to packing effects.
  • Dynamic simulations : Perform DFT calculations to model solution-phase conformers and compare with crystallographic data .

Q. What strategies improve the compound’s solubility for pharmacological assays without altering its bioactivity?

  • Methodological Answer :
  • Derivatization : Hydrolyze the ethyl ester group to a carboxylic acid (e.g., using NaOH/EtOH) to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to maintain stability during in vitro testing .

Q. How can researchers optimize regioselectivity in indolizine functionalization (e.g., acetyl group placement)?

  • Methodological Answer :
  • Directed metalation : Use Pd-catalyzed C–H activation at the 3-position to install acetyl groups selectively.
  • Protecting groups : Temporarily block reactive sites (e.g., 7-carboxylate) with tert-butyl esters to direct substitution .

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